3-(4-bromo-2-fluorophenyl)-1H-pyrazole
Overview
Description
“3-(4-bromo-2-fluorophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(4-bromo-2-fluorophenyl)-1H-pyrazole” would consist of a pyrazole ring attached to a phenyl ring which is substituted with a bromine atom at the 4th position and a fluorine atom at the 2nd position .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structure Analysis : A study by Loh et al. (2013) focused on synthesizing pyrazole compounds, including variants similar to 3-(4-bromo-2-fluorophenyl)-1H-pyrazole. They used chalcones and hydrazine hydrate in the presence of aliphatic acids. X-ray single crystal structure determination was employed for structural characterization (Loh et al., 2013).
Molecular Structure and Synthesis : Sathish et al. (2018) synthesized 3-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline, a compound related to 3-(4-bromo-2-fluorophenyl)-1H-pyrazole. They utilized FT-IR, NMR, and X-ray diffraction for characterization and explored the molecular structure using Density Functional Theory (DFT) methods (Sathish et al., 2018).
Antimicrobial Studies
Antimicrobial Properties : Research by Raval et al. (2012) investigated heterocyclic compounds containing pyrazolyl-oxopropyl-quinazolin-4(3 H )-one derivatives, which demonstrated significant biological activity. These compounds, related to 3-(4-bromo-2-fluorophenyl)-1H-pyrazole, were evaluated for their antimicrobial activity (Raval et al., 2012).
Antibacterial and Antifungal Activities : A study by Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, including compounds structurally similar to 3-(4-bromo-2-fluorophenyl)-1H-pyrazole, and screened them for antibacterial and antifungal activities. The study provided insights into the potential use of these compounds in combating microbial infections (Ragavan et al., 2010).
Potential Anticancer Applications
- Anticancer Agent Research : A study by Wang et al. (2017) designed and synthesized a series of pyrazoline derivatives, including structures akin to 3-(4-bromo-2-fluorophenyl)-1H-pyrazole. They evaluated these compounds for antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Wang et al., 2017).
Tautomerism and Crystallography
- Tautomerism and Crystal Structure : Research on compounds like 3-(4-bromo-2-fluorophenyl)-1H-pyrazole, conducted by Trofimenko et al. (2007), explored tautomerism in solid-state and solution using magnetic resonance spectroscopy and X-ray crystallography. Such studies are crucial for understanding the structural dynamics of pyrazole derivatives (Trofimenko et al., 2007).
Mechanism of Action
Target of Action
The primary target of 3-(4-bromo-2-fluorophenyl)-1H-pyrazole is the enzyme Aldose Reductase . This enzyme plays a crucial role in the polyol pathway, a secondary route for glucose metabolism .
Mode of Action
3-(4-bromo-2-fluorophenyl)-1H-pyrazole acts as an Aldose Reductase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glucose to sorbitol . This inhibition disrupts the metabolism of glucose via the polyol pathway .
Biochemical Pathways
The compound affects the polyol pathway , a metabolic pathway that converts glucose to fructose . By inhibiting Aldose Reductase, the first step of this pathway is suppressed, preventing the conversion of glucose to sorbitol . This action can slow or reduce the progression of conditions like diabetic polyneuropathy .
Result of Action
By inhibiting Aldose Reductase and disrupting the polyol pathway, 3-(4-bromo-2-fluorophenyl)-1H-pyrazole can help to mitigate the cellular and molecular effects of chronic hyperglycemia . This includes reducing the accumulation of sorbitol, which can cause osmotic stress and oxidative damage in cells .
properties
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYHHBUQIXUYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-2-fluorophenyl)-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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